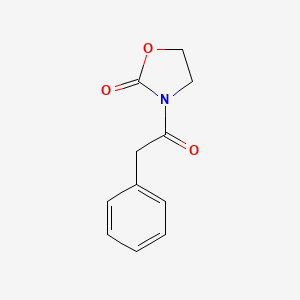
3-(2-Phenylacetyl)-1,3-oxazolidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-Phenylacetyl)-1,3-oxazolidin-2-one is an organic compound that belongs to the class of oxazolidinones It is characterized by a five-membered ring containing both nitrogen and oxygen atoms, with a phenylacetyl group attached to the nitrogen atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Phenylacetyl)-1,3-oxazolidin-2-one typically involves the reaction of phenylacetyl chloride with an appropriate oxazolidinone precursor. One common method involves the use of Meldrum’s acid as an intermediate. The reaction proceeds as follows:
Preparation of Phenylacetyl Meldrum’s Acid: Phenylacetyl chloride is reacted with Meldrum’s acid in the presence of a base such as pyridine in an anhydrous solvent like dichloromethane. The reaction mixture is cooled and stirred to yield the phenylacetyl Meldrum’s acid intermediate.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of automated systems for reagent addition and temperature control can improve the efficiency of the process.
化学反应分析
Types of Reactions
3-(2-Phenylacetyl)-1,3-oxazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can lead to the formation of reduced oxazolidinone products.
Substitution: The phenylacetyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinone derivatives with additional oxygen-containing functional groups, while reduction can produce simpler oxazolidinone compounds.
科学研究应用
3-(2-Phenylacetyl)-1,3-oxazolidin-2-one has several scientific research applications:
Organic Synthesis: It serves as a valuable intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Pharmaceuticals: The compound is explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Biological Studies: It is used in studies related to enzyme inhibition and protein-ligand interactions.
Industrial Applications: The compound finds applications in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 3-(2-Phenylacetyl)-1,3-oxazolidin-2-one involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, thereby affecting biochemical pathways. For example, it may inhibit enzymes involved in bacterial cell wall synthesis, making it a potential candidate for antibacterial drug development .
相似化合物的比较
Similar Compounds
Phenylacetyl-CoA: A key intermediate in the degradation of aromatic compounds.
Phenylacetaldehyde: An aldehyde derivative with similar structural features.
Phenylacetic Acid: A simple aromatic acid related to the phenylacetyl group
Uniqueness
3-(2-Phenylacetyl)-1,3-oxazolidin-2-one is unique due to its oxazolidinone ring structure combined with the phenylacetyl group. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.
属性
分子式 |
C11H11NO3 |
|---|---|
分子量 |
205.21 g/mol |
IUPAC 名称 |
3-(2-phenylacetyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C11H11NO3/c13-10(12-6-7-15-11(12)14)8-9-4-2-1-3-5-9/h1-5H,6-8H2 |
InChI 键 |
SXQXGKCBXDTYCZ-UHFFFAOYSA-N |
规范 SMILES |
C1COC(=O)N1C(=O)CC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


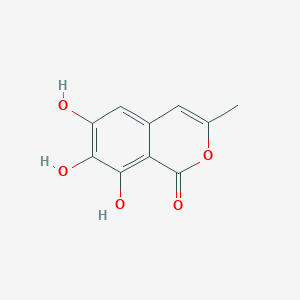
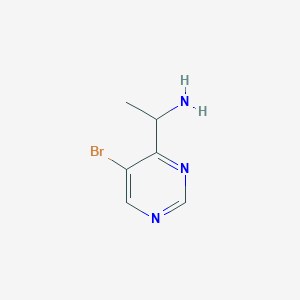
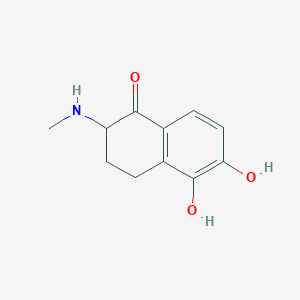
![4-Amino-1-ethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B11895058.png)
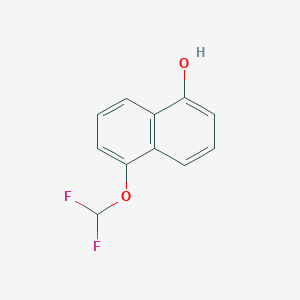
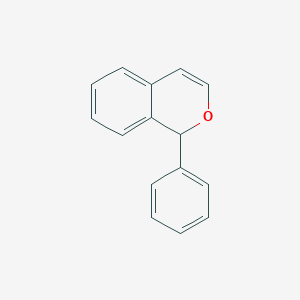

![7-Chloro-1H-pyrrolo[3,2-b]pyridin-3-amine hydrochloride](/img/structure/B11895076.png)

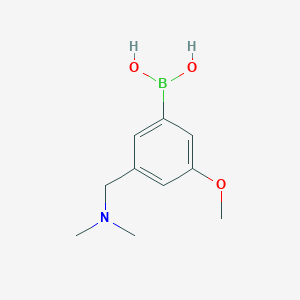
![3,5,6-Trimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11895100.png)
![7-Amino-3-methylthieno[2,3-b]pyrazine-6-carboxylic acid](/img/structure/B11895104.png)
![2-Isopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B11895112.png)

